molecular formula C12H12N2O2S B583752 Dapsone-d4 CAS No. 1346602-12-7

Dapsone-d4

Cat. No.: B583752
CAS No.: 1346602-12-7
M. Wt: 252.324
InChI Key: MQJKPEGWNLWLTK-NMRLXUNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapsone-d4 is a deuterated form of dapsone, a synthetic sulfone compound known for its antibacterial and anti-inflammatory properties. Dapsone, also known as 4,4’-diaminodiphenyl sulfone, has been widely used in the treatment of leprosy and dermatitis herpetiformis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dapsone due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dapsone-d4 involves the incorporation of deuterium atoms into the dapsone molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity of the final product. The production process is optimized to minimize the loss of deuterium and ensure the consistency of isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: Dapsone-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding N-hydroxylated metabolites.

    Reduction: The nitro groups in this compound can be reduced to amine groups.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.

Major Products Formed:

    Oxidation: N-hydroxylated metabolites.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfone derivatives.

Scientific Research Applications

Dapsone-d4 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of dapsone in biological systems.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of dapsone.

    Drug Development: Used in the development of new drugs and formulations by providing insights into the behavior of dapsone in the body.

    Biological Studies: Employed in studies related to the mechanism of action of dapsone and its effects on various biological targets.

Mechanism of Action

Dapsone-d4, like dapsone, exerts its effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through competition with para-aminobenzoate for the active site of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of reactive oxygen species and reducing the activity of eosinophil peroxidase on mast cells. These actions lead to a reduction in neutrophil-mediated inflammatory responses.

Comparison with Similar Compounds

Dapsone-d4 can be compared with other sulfone compounds, such as:

    Sulfapyridine: Another sulfone used in the treatment of dermatitis herpetiformis.

    Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

Uniqueness of this compound: The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms helps in reducing the rate of metabolic degradation, making it a valuable tool in scientific research.

Properties

IUPAC Name

4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJKPEGWNLWLTK-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Depending on the type of the second antimalarial used with the tetrahydroacridones, the preferred proportions by weight used vary. When using Floxacrine in admixture with Quinine, a ratio of 1:10 to 1:160, in particular from 1:40 to 1:80; in admixture with Chloroquine from 4:1 to 1:20, in particular 2:1 to 1:8; in admixture with Mefloquine from 1:1.25 to 1:10; in admixture with Primaquine from 1:1.25 to 1:20, in particular 1:2.5 to 1:20; in admixture with Pyrimethamine from 21:1 to 1:1.5, in particular 10.4:1 to 1:1.5; in admixture with Cycloguanil from 1:35 to 1:284, in particular 1:142 to 1:284; in admixture with Trimethroprim from 1:10 to 1:80, in particular 1:40 to 1:80; in admixture with Sulfadoxine from 1:1 L to 1:32, in particular 1:1 to 1:6; in admixture with Dapsone from 1:5 to 1:80, in particular 1:10 to 1:80, the best synergistic was obtained.
[Compound]
Name
tetrahydroacridones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

In a hydrogenation vessel 4-(4′-Nitro-benzenesulfonyl)-phenylamine (100 g), p-toluensulfonic acid (68.4 g), methanol (350 ml), water (150 ml) and 10% palladium on charcoal (7.6 g) are charge. The mixture is allowed to react with hydrogen at approximately 50° C. and 5 bar pressure. At reaction completion, hydrochloric acid is added, the catalyst is filtered and dried. 82 g of crude Dapsone are obtained (82% yield; >99.5% purity).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods III

Procedure details

In autoclave at room temperature 4,4′-dinitrodiphenylsulfone (0.0649 mol, 20.0 g), 5% palladium on 50% wet carbon (1.4 g), 70% methanesulfonic acid in water (0.130 mol, 17.8 g), water (10 ml) and methanol (70 ml) are loaded. The mixture is left to react under hydrogen pressure (4-5 atm) at a temperature of 55-60° C. for about 8 hours. The mixture is filtered on a Perlite layer washing with methanol (10 ml for 2 times), subsequently with water (80 ml). The solution is concentrated under reduced volume to remove the organic phase. The aqueous phase is extracted with ethyl acetate (50 ml for 3 times) and the organic washings are discarded. Discolouring carbon (1.0 g) is added under vigorous stirring and after 15-20 minutes the mixture is filtered on a Perlite layer. To the aqueous solution heated at about 50° C. a aqueous solution of 30% sodium hydroxide is slowly added to reach a pH higher than 10. After about 30 minutes the mixture is cooled to 0-5° C. and then filtered, washing the solid with water cooled at 0-5° C. (20 ml for three times). After oven-drying at 50° C., 11.2 g of crude Dapsone are obtained that are then crystallized from a mixture of isopropanol (35 ml) and water (25 ml) to obtain 10.2 g of dry Dapsone, having a chemical purity evaluated by HPLC equal to about 98.5%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
17.8 g
Type
solvent
Reaction Step Six
Customer
Q & A

Q1: How does the choice of Dapsone-d4 as an internal standard impact the accuracy of Dapsone quantification in plasma samples using LC-ESI-MS?

A2: The research article demonstrates that despite the observed signal suppression of this compound by Dapsone, the use of this compound as an internal standard still allows for accurate Dapsone quantification in plasma samples. [] The researchers observed that the slopes of the calibration curves for Dapsone, using this compound as the internal standard, remained close to unity (0.905 +/- 0.048). This suggests that the signal suppression affects both the analyte and the internal standard proportionally, allowing the isotope dilution method to effectively correct for the suppression effect. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.